B1576927 Dermaseptin-S7

Dermaseptin-S7

Cat. No.: B1576927
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dermaseptin-S7 is a cationic antimicrobial peptide (AMP) derived from the skin secretions of Phyllomedusinae frogs. It belongs to the dermaseptin family, characterized by α-helical secondary structures, amphipathic properties, and broad-spectrum antimicrobial activity. Key features of this compound include:

  • Structural Properties: A net charge of +3, α-helical content of 23.5–27.9% (calculated from circular dichroism spectra), and a length of 27–34 amino acids .
  • Biological Activity: Exhibits potent antimicrobial effects against Gram-negative bacteria, fungi, and certain cancer cell lines (e.g., IC50 of 4.85 µM against HMEC-1 endothelial cells) .
  • Mechanism of Action: Disrupts microbial membranes via electrostatic interactions with negatively charged phospholipids, leading to pore formation and cell lysis .

Properties

bioactivity

Antimicrobial

sequence

GLWKSLLKNVGKAAGKAALNAVTDMVNQ

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Properties

The table below compares Dermaseptin-S7 with orthologous and engineered analogues:

Peptide Source Length (AA) Net Charge α-Helicity (%) Key Structural Features
This compound Phyllomedusa spp. 27–34 +3 23.5–27.9 Cationic termini, amphipathic helix
Dermaseptin-S1 Phyllomedusa sauvagii 34 +4 ~30 Extended C-terminal hydrophobic core
Dermaseptin-B2 Phyllomedusa bicolor 33 +5 ~35 Higher positive charge density
Dermaseptin-SS1 Phyllomedusa tarsius 28 +4 25–28 Anti-proliferative activity, low cytotoxicity
TAT-DRS (engineered) Synthetic 34 +5 ~30 TAT fusion enhances cellular uptake

Key Observations :

  • Dermaseptin-B2 and S1 exhibit higher α-helicity and charge density than S7, correlating with stronger membrane disruption .
  • Engineered analogues like TAT-DRS show improved therapeutic indices by reducing cytotoxicity (e.g., IC50 >100 µM for TAT-DRS in HMEC-1 vs. 4.85 µM for S7) .

Antimicrobial and Cytotoxic Profiles

Table 1: Cytotoxicity (IC50, µM) Across Cell Lines
Cell Line This compound Dermaseptin-B2 TAT-DRS Dermaseptin-SS1
HMEC-1 4.85 36.35 >100 9.94
PC-3 (prostate) 11.8 6.75 3.17 6.43
MCF-7 (breast) 0.69 >100 NA 2.36

Findings :

  • This compound demonstrates selective toxicity, with lower IC50 in cancer cells (e.g., 0.69 µM in MCF-7) compared to non-cancerous HMEC-1 .
  • Dermaseptin-SS1 balances antimicrobial and anti-proliferative activity with reduced cytotoxicity (e.g., IC50 = 9.94 µM in HMEC-1) .

Mechanistic Divergences

  • Membrane Interaction : this compound and S1 adopt surface-bound helical conformations, while B2 penetrates deeper into lipid bilayers due to higher hydrophobicity .
  • C-Terminal Modifications : Truncation of the C-terminal in orthologues (e.g., S vs. B) alters membrane disruption efficacy. S7’s intermediate hydrophobicity optimizes pore formation without excessive hemolysis .
  • Engineered Analogues : Fusion with cell-penetrating motifs (e.g., TAT) enhances intracellular targeting, broadening applications against drug-resistant pathogens .

Clinical and Therapeutic Implications

  • Dermaseptin-SS1 : Promising for dual antimicrobial and anti-tumor therapy due to its low cytotoxicity profile .
  • TAT-DRS : A candidate for systemic use, with enhanced stability and reduced off-target effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.